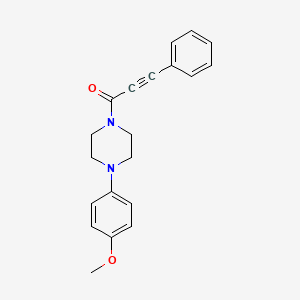
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine, also known as MPPP, is a chemical compound that has been extensively researched for its potential use in various scientific fields. MPPP is a piperazine derivative that has been shown to have a number of unique properties that make it an interesting molecule for further study. In
Mecanismo De Acción
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into nerve terminals. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a number of effects on the body. Additionally, this compound has been shown to have an effect on the release of serotonin and norepinephrine, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. As a dopamine transporter inhibitor, this compound can increase the concentration of dopamine in the synaptic cleft, which can lead to increased feelings of pleasure and reward. Additionally, this compound has been shown to have an effect on the release of serotonin and norepinephrine, which could contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has a number of unique properties that make it an interesting molecule for further study. However, one limitation of using this compound in lab experiments is that it can be difficult to work with due to its potential toxicity.
Direcciones Futuras
There are a number of future directions for research on 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine. One area of research that could be explored is the potential use of this compound in the treatment of Parkinson's disease. Additionally, further research could be conducted on the potential therapeutic effects of this compound on depression and anxiety. Finally, more research could be done to explore the potential toxicity of this compound and its effects on the body.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine involves the reaction of 4-methoxyphenylpiperazine with propiolic acid in the presence of a catalyst and a solvent. This reaction results in the formation of this compound in good yields. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has been studied extensively for its potential use in a number of scientific fields. One area of research where this compound has shown promise is in the field of neuroscience. This compound has been shown to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, this compound has been shown to have an effect on the release of serotonin and norepinephrine, which could make it useful in the treatment of depression and anxiety.
Propiedades
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-19-10-8-18(9-11-19)21-13-15-22(16-14-21)20(23)12-7-17-5-3-2-4-6-17/h2-6,8-11H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXYXCMOEWLUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorobenzyl)-3-hydroxy-3-{[(1-methyl-4-piperidinyl)amino]methyl}-2-piperidinone](/img/structure/B6121394.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6121402.png)
![ethyl (4-{[3-(4-methoxyphenyl)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6121403.png)
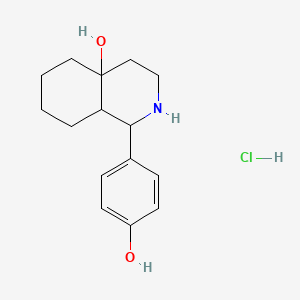
![3-[1-(2,6-dimethoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121412.png)

![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6121432.png)
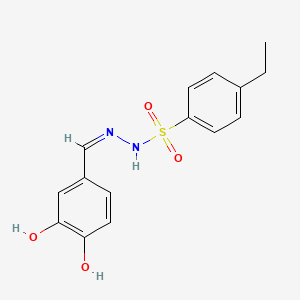
![ethyl 3-(2-fluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6121456.png)
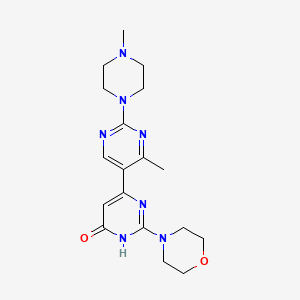
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B6121460.png)
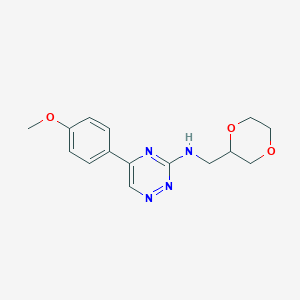
![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![5-[2-(difluoromethoxy)phenyl]-1-methyl-3-pyridin-3-yl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6121498.png)